(R)-3-Aminopentanoic acid
CAS No.: 131347-76-7
Cat. No.: VC21170132
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131347-76-7 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | (3R)-3-aminopentanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
Standard InChI Key | QFRURJKLPJVRQY-SCSAIBSYSA-N |
Isomeric SMILES | CC[C@H](CC(=O)[O-])[NH3+] |
SMILES | CCC(CC(=O)O)N |
Canonical SMILES | CCC(CC(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Fundamental Properties
(R)-3-Aminopentanoic acid is a beta-amino acid with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It belongs to the family of aliphatic amino acids and features an amino group attached to the third carbon of a five-carbon backbone, with specific (R) stereochemistry . This compound is registered under CAS number 131347-76-7 and is known by several synonyms including (R)-3-Aminovaleric acid, (3R)-3-aminopentanoic acid, and Pentanoic acid, 3-amino-, (3R)- .
The identification parameters of (R)-3-Aminopentanoic acid are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | (R)-3-Aminopentanoic acid |
CAS Registry Number | 131347-76-7 |
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
MDL Number | MFCD01076267 |
InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChIKey | QFRURJKLPJVRQY-SCSAIBSYSA-N |
SMILES | CCC@HN |
Structural Characteristics and Stereochemistry
Molecular Structure
(R)-3-Aminopentanoic acid possesses a relatively simple structure with an amino group (-NH2) at the beta position (third carbon) of the pentanoic acid backbone. The carboxylic acid group is situated at the terminal position, creating the characteristic amino acid functionality .
Stereochemistry and Chirality
The compound is chiral, meaning it exists in two enantiomeric forms, with the (R) configuration being specific to this variant . The stereo-specificity at the C3 position is crucial for its biological activity and applications. This (R) configuration contrasts with its enantiomer, (S)-3-Aminopentanoic acid (CAS: 14389-77-6), which has opposite stereochemistry at the chiral center .
The stereochemical designation (R) follows the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral carbon atom. This specific stereochemistry influences how the molecule interacts with biological receptors and enzymes, which typically exhibit high degrees of stereoselectivity .
Physical and Chemical Properties
Physical Characteristics
(R)-3-Aminopentanoic acid typically appears as a solid at room temperature. Like many amino acids, it demonstrates good solubility in water due to the presence of the amino group, which can form hydrogen bonds with water molecules. This solubility characteristic is significant for its applications in biochemistry and pharmaceuticals .
Chemical Reactivity
The compound contains both a primary amine and a carboxylic acid group, making it capable of various chemical reactions:
-
The amino group can participate in nucleophilic substitution reactions and can be modified through various transformations
-
The carboxylic acid moiety can undergo esterification, amidation, and reduction reactions
-
The compound can form salts with acids and bases due to its amphoteric nature
-
It can act as a building block for peptides and proteins through amide bond formation
Physicochemical Parameters
The following table summarizes the key physicochemical properties of (R)-3-Aminopentanoic acid:
Property | Value | Source |
---|---|---|
XLogP3 | -2.500 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | Not specified | |
Storage Conditions | Room temperature |
Synthesis Methods and Preparation
Enantioselective Synthesis Approaches
Multiple approaches have been developed for the synthesis of (R)-3-Aminopentanoic acid with high enantiomeric purity. One significant method involves the use of secondary homochiral lithium amides derived from α-methylbenzylamine, which undergo highly diastereoselective conjugate additions to α,β-unsaturated esters. The corresponding β-amino acids are then liberated through successive N-debenzylation and ester hydrolysis, yielding (R)-β-amino pentanoic acid in high yields and high enantiomeric excess .
Enzymatic and Biocatalytic Methods
Recent advances in biocatalysis have enabled the production of (R)-3-Aminopentanoic acid through enzymatic transformations. For instance, engineered ω-transaminases have been developed to accept bulky β-keto esters as substrates, allowing for the asymmetric synthesis of various β-amino acids including (R)-3-Aminopentanoic acid. This approach offers advantages in terms of stereospecificity and environmental sustainability .
Chemical Synthesis Routes
Alternative chemical synthesis routes involve the transformation of L-aspartic acid through tosylation, anhydride formation, and reduction, followed by various chemical modifications. These processes include nucleophilic displacement with lithium dialkylcuprates, alkaline hydrolysis, and reductive removal of protecting groups to produce the desired (R)-3-aminopentanoic acid with excellent enantiopurity (ee >99%) .
Research Applications and Technological Relevance
Peptide Synthesis
(R)-3-Aminopentanoic acid is classified as a reagent for peptide synthesis, indicating its importance in the development of novel peptide structures . Beta-amino acids like (R)-3-Aminopentanoic acid can be incorporated into peptide chains to create β-peptides or mixed α/β-peptides, which often display enhanced stability against enzymatic degradation compared to conventional peptides composed solely of α-amino acids.
Pharmaceutical Research
The compound has applications in pharmaceutical research, particularly in the development of new drug candidates. Its chiral nature and specific stereochemistry make it valuable for structure-activity relationship studies in drug discovery programs. Additionally, it may serve as a building block for the synthesis of more complex bioactive molecules .
Biochemical Studies
(R)-3-Aminopentanoic acid can be used in biochemical studies to investigate protein synthesis, metabolic pathways, and enzyme functions. Its defined stereochemistry makes it a useful tool for studying stereoselective reactions in biological systems .
Symbol (GHS) | Signal Word | Hazard Statements | Precautionary Statements |
---|---|---|---|
GHS07 | Warning | H315-H319-H335 | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |
The hazard statements correspond to:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Package Size | Approximate Price Range | Purity | Delivery Timeframe |
---|---|---|---|
100 mg | $166.00 | Min. 95% | Variable |
250 mg | $201.00 | Min. 95% | Variable |
1 g | $400.00 - $507.00 | 97% | 8-12 weeks |
Commercial suppliers often list the compound under product families such as "Reagents for Peptide Synthesis," indicating its primary application domain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume